

Introduction: Elucidating the Molecular Architecture of a Key Heterocyclic Intermediate

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<i>Compound of Interest</i>	
Compound Name:	3-Hydroxy-4-methoxypyridine-2-carboxylic acid
Cat. No.:	B1589672

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3-Hydroxy-4-methoxypyridine-2-carboxylic acid is a substituted pyridine derivative with significant potential in the pharmaceutical and agrochemical industries.^{[1][2]} Its chemical structure, featuring a pyridine core functionalized with hydroxyl, methoxy, and carboxylic acid groups, makes it a valuable building block for the synthesis of more complex bioactive molecules.^[3] Accurate and comprehensive structural analysis is paramount to confirming its identity, purity, and understanding its chemical reactivity, which are critical prerequisites for its application in drug development and other advanced fields.

This technical guide provides a multi-faceted analytical approach to the structural characterization of **3-Hydroxy-4-methoxypyridine-2-carboxylic acid**. As a Senior Application Scientist, the methodologies detailed herein are grounded in established principles and field-proven insights. While experimental data for this specific molecule is not widely published, this guide establishes a robust framework for its analysis by integrating theoretical principles with data from closely related analogous compounds. Each protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.

Core Molecular Properties

Property	Value	Source
IUPAC Name	3-hydroxy-4-methoxypyridine-2-carboxylic acid	[4]
Synonyms	3-hydroxy-4-methoxypicolinic acid	[4]
CAS Number	210000-09-7	[5]
Molecular Formula	C ₇ H ₇ NO ₄	[5]
Molecular Weight	169.13 g/mol	[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For **3-Hydroxy-4-methoxypyridine-2-carboxylic acid**, a combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments like HMBC will provide an unambiguous assignment of the entire molecular structure.

Expertise & Rationale

The substitution pattern on the pyridine ring results in a simple spin system for the aromatic protons, which simplifies spectral interpretation. The electron-donating effects of the hydroxyl and methoxy groups, along with the electron-withdrawing effect of the carboxylic acid, will influence the chemical shifts of the ring protons and carbons in a predictable manner. The presence of exchangeable protons (hydroxyl and carboxylic acid) can be confirmed by D₂O exchange experiments.

Experimental Protocol: ¹H and ¹³C NMR

- Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it will solubilize the compound and allow for the observation of exchangeable protons).
- Spectrometer Setup:

- Use a 400 MHz (or higher) NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal resolution.
- ^1H NMR Acquisition:
 - Acquire a standard 1D proton spectrum with a 90° pulse.
 - Set the spectral width to cover the range of -1 to 14 ppm.
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 scans).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to cover the range of 0 to 180 ppm.
 - A greater number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
- D_2O Exchange: Add a drop of D_2O to the NMR tube, shake gently, and re-acquire the ^1H NMR spectrum. The signals corresponding to the -OH and -COOH protons will disappear or significantly decrease in intensity.
- 2D NMR (HMBC): Acquire a gradient-selected Heteronuclear Multiple Bond Correlation (gHMBC) spectrum to establish long-range (2-3 bond) correlations between protons and carbons. This is crucial for assigning quaternary carbons.

Predicted ^1H and ^{13}C NMR Data

The following data is predicted based on the analysis of 3-hydroxypicolinic acid and the known substituent effects on pyridine rings.[\[1\]](#)[\[6\]](#)

Table 1: Predicted ^1H NMR Data (in DMSO-d_6)

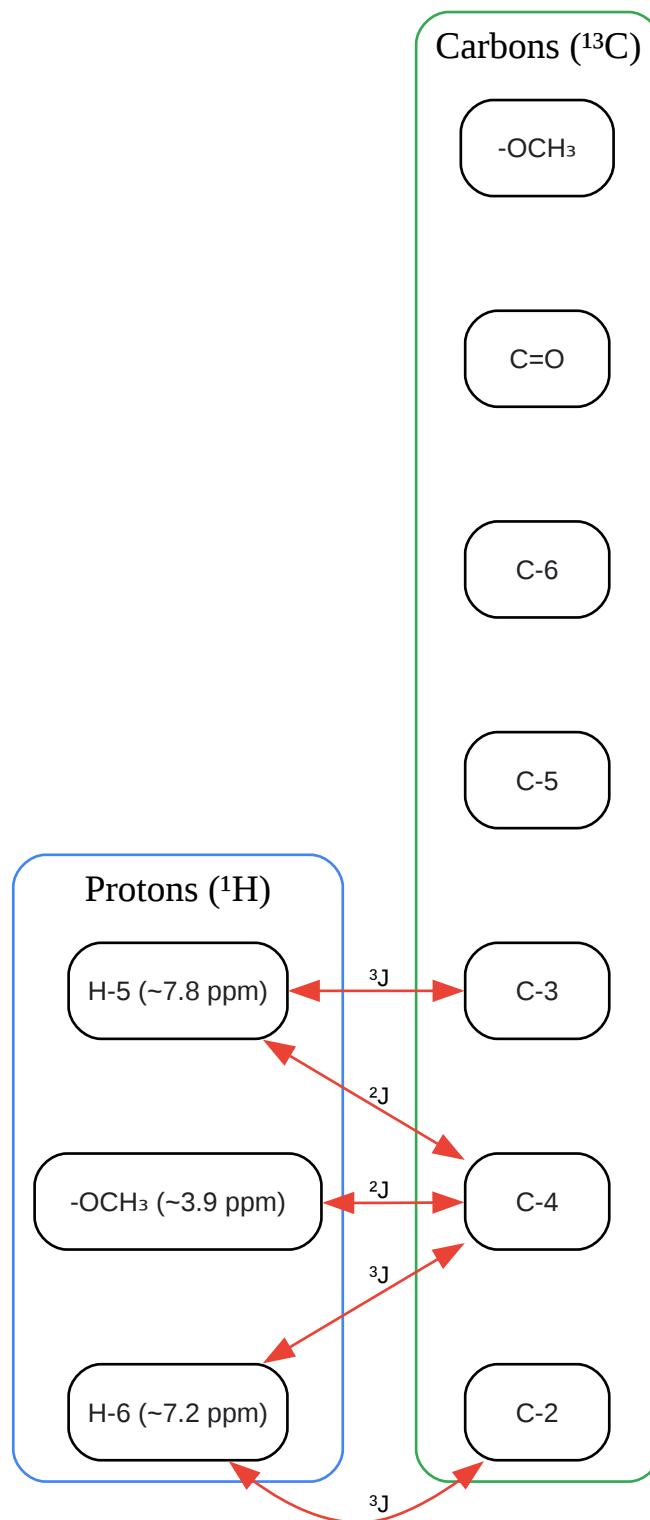
Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
H-5	~7.8	d	~5.5	Downfield due to proximity to nitrogen.
H-6	~7.2	d	~5.5	Coupled to H-5.
-OCH ₃	~3.9	s	-	Typical for a methoxy group on an aromatic ring.
-OH	~10-12	br s	-	Broad, exchangeable with D ₂ O.
-COOH	~13-14	br s	-	Very broad, exchangeable with D ₂ O.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

Carbon Assignment	Predicted Chemical Shift (ppm)	Notes
C-2	~165	Carboxylic acid carbon.
C-3	~150	Attached to the hydroxyl group.
C-4	~158	Attached to the methoxy group.
C-5	~110	Shielded by electron-donating groups.
C-6	~145	Adjacent to the nitrogen atom.
-OCH ₃	~56	Methoxy carbon.
C=O (Carboxyl)	~170	Carbonyl carbon.

Visualization: HMBC Connectivity

The following diagram illustrates the key expected HMBC correlations that would confirm the predicted structure.



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Caption: Predicted HMBC correlations for structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expertise & Rationale

The structure of **3-Hydroxy-4-methoxypyridine-2-carboxylic acid** contains several distinct functional groups that will give rise to characteristic absorption bands in the IR spectrum. The carboxylic acid will exhibit a very broad O-H stretch and a strong C=O stretch. The phenolic -OH group will also contribute to the O-H stretching region. The aromatic pyridine ring will show characteristic C=C and C=N stretching vibrations, as well as C-H bending vibrations.

Experimental Protocol: FTIR

- Sample Preparation:
 - KBr Pellet: Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - ATR: Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
 - Place the sample in the spectrometer and record the spectrum from 4000 to 400 cm^{-1} .
 - Co-add at least 32 scans to obtain a high-quality spectrum.

Predicted FTIR Data

Table 3: Predicted Characteristic FTIR Absorption Bands

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group	Expected Intensity
3300-2500	O-H stretch	Carboxylic acid (dimer)	Strong, very broad
~3200	O-H stretch	Phenol	Medium, broad
3100-3000	C-H stretch	Aromatic (pyridine ring)	Medium to weak
2950-2850	C-H stretch	Methoxy group	Medium to weak
1710-1680	C=O stretch	Carboxylic acid	Strong
1610-1580	C=C and C=N stretch	Aromatic (pyridine ring)	Medium
1320-1210	C-O stretch	Carboxylic acid/Phenol	Medium
900-675	C-H out-of-plane bend	Aromatic (pyridine ring)	Medium to strong

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Expertise & Rationale

Electron Ionization (EI) mass spectrometry is expected to produce a molecular ion peak (M^+) corresponding to the molecular weight of the compound. The fragmentation pattern will be influenced by the stability of the resulting ions and neutral fragments. Key fragmentations are expected to include the loss of neutral molecules like H_2O , CO , and CO_2 . The loss of a methoxy radical ($\bullet OCH_3$) is also a likely fragmentation pathway.[2][7]

Experimental Protocol: EI-MS

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (if the compound is sufficiently volatile and thermally stable).
- Ionization: Use a standard electron ionization energy of 70 eV.
- Analysis: Scan a mass range from m/z 40 to 200 to detect the molecular ion and key fragments.

Predicted Mass Spectrometry Fragmentation

- Molecular Ion (M^+): m/z = 169
- Key Fragments:
 - $[M - H_2O]^+$ (m/z = 151): Loss of water from the carboxylic acid and hydroxyl groups.
 - $[M - \cdot OCH_3]^+$ (m/z = 138): Loss of a methoxy radical.
 - $[M - COOH]^+$ (m/z = 124): Loss of the carboxylic acid group.
 - $[M - CO_2]^+$ (m/z = 125): Decarboxylation.

X-ray Crystallography: Unveiling the 3D Structure and Intermolecular Interactions

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Expertise & Rationale

For **3-Hydroxy-4-methoxypyridine-2-carboxylic acid**, X-ray crystallography would reveal the precise spatial arrangement of the substituents on the pyridine ring. A key feature of the crystal structure would be the extensive network of hydrogen bonds.^[8] The carboxylic acid group can act as both a hydrogen bond donor and acceptor, likely forming dimers. The hydroxyl group and the pyridine nitrogen can also participate in hydrogen bonding, leading to a complex and stable crystal lattice.^[9]

Experimental Protocol: Single-Crystal X-ray Diffraction

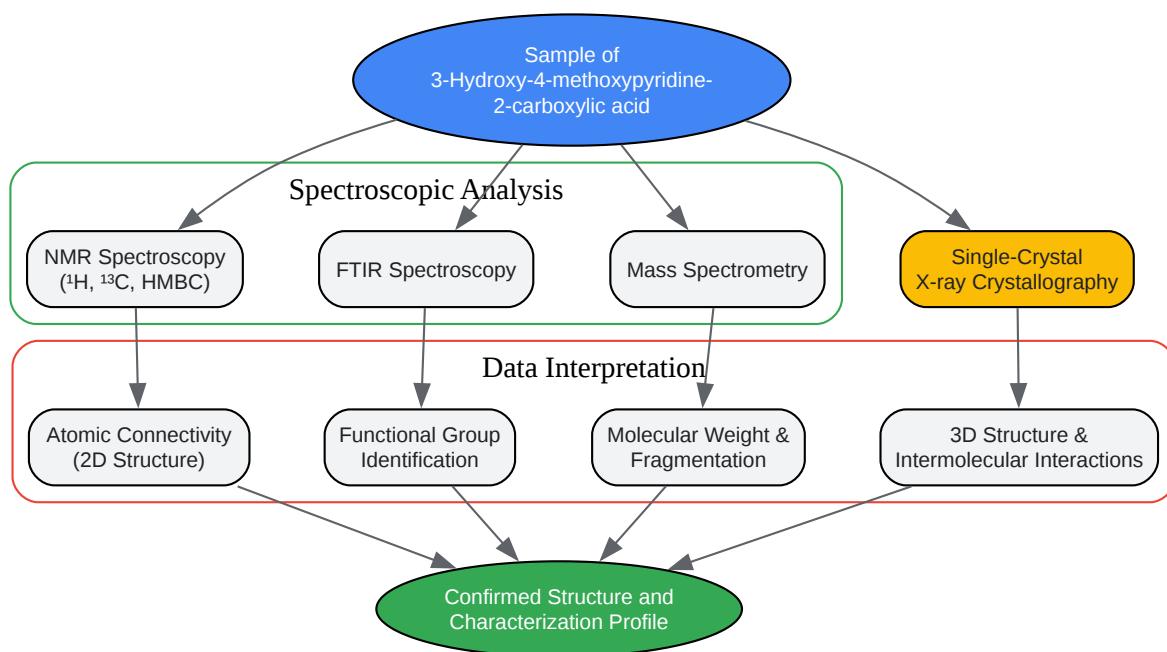
- Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.
- Data Collection:
 - Mount a suitable single crystal on a goniometer.
 - Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo K α radiation).
- Structure Solution and Refinement:
 - Solve the crystal structure using direct methods or Patterson methods.
 - Refine the structure using full-matrix least-squares refinement.

Expected Structural Features

- Planarity: The pyridine ring is expected to be planar.
- Hydrogen Bonding: Expect to observe strong intermolecular hydrogen bonds involving the carboxylic acid (likely forming R₂²(8) dimers), the hydroxyl group, and the pyridine nitrogen. [10]
- π -stacking: The planar pyridine rings may exhibit π - π stacking interactions, further stabilizing the crystal packing.

Visualization: Analytical Workflow

The following diagram outlines the integrated workflow for the comprehensive structural characterization of **3-Hydroxy-4-methoxypyridine-2-carboxylic acid**.



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Caption: Integrated workflow for structural elucidation.

Conclusion

The structural characterization of **3-Hydroxy-4-methoxypyridine-2-carboxylic acid** requires a synergistic application of modern analytical techniques. By employing NMR spectroscopy, FTIR spectroscopy, mass spectrometry, and X-ray crystallography, a complete and unambiguous picture of its molecular structure, from atomic connectivity to three-dimensional arrangement and intermolecular interactions, can be established. The protocols and predicted data presented in this guide provide a robust framework for researchers to confidently analyze and characterize this important heterocyclic compound, ensuring its quality and suitability for applications in drug discovery and development.

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